Cas no 2098048-50-9 (2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one)
![2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one structure](https://ja.kuujia.com/scimg/cas/2098048-50-9x500.png)
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one
- F1908-1231
- AKOS040795901
- 2098048-50-9
- 1-Butanone, 2-chloro-1-[4-(tetrahydro-3-thienyl)-1-piperazinyl]-
- 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one
-
- インチ: 1S/C12H21ClN2OS/c1-2-11(13)12(16)15-6-4-14(5-7-15)10-3-8-17-9-10/h10-11H,2-9H2,1H3
- InChIKey: KUOXHYFVBLVUAC-UHFFFAOYSA-N
- ほほえんだ: ClC(CC)C(N1CCN(CC1)C1CSCC1)=O
計算された属性
- せいみつぶんしりょう: 276.1063122g/mol
- どういたいしつりょう: 276.1063122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 48.8Ų
じっけんとくせい
- 密度みつど: 1.222±0.06 g/cm3(Predicted)
- ふってん: 416.4±45.0 °C(Predicted)
- 酸性度係数(pKa): 6.48±0.70(Predicted)
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C196656-1g |
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one |
2098048-50-9 | 1g |
$ 680.00 | 2022-04-01 | ||
TRC | C196656-500mg |
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one |
2098048-50-9 | 500mg |
$ 435.00 | 2022-04-01 | ||
Life Chemicals | F1908-1231-5g |
2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one |
2098048-50-9 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-1231-1g |
2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one |
2098048-50-9 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-1231-2.5g |
2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one |
2098048-50-9 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
TRC | C196656-100mg |
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one |
2098048-50-9 | 100mg |
$ 115.00 | 2022-04-01 | ||
Life Chemicals | F1908-1231-0.5g |
2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one |
2098048-50-9 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-1231-10g |
2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one |
2098048-50-9 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-1231-0.25g |
2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one |
2098048-50-9 | 95%+ | 0.25g |
$694.0 | 2023-09-07 |
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one 関連文献
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-oneに関する追加情報
Introduction to 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one (CAS No. 2098048-50-9)
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one, with the CAS number 2098048-50-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated butanone moiety and a piperazine ring substituted with a thiolane group. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one is of particular interest due to its potential as a lead compound in drug discovery. The presence of the chlorinated butanone group can enhance the compound's lipophilicity, which is crucial for crossing biological membranes and reaching target sites within cells. The piperazine ring, known for its ability to form hydrogen bonds and interact with various receptors, further enhances the compound's pharmacological properties. The thiolane group, a saturated six-membered ring containing a sulfur atom, adds additional steric and electronic effects that can modulate the compound's interactions with biological targets.
Recent studies have explored the biological activities of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one in various contexts. One notable area of research is its potential as an antiviral agent. A study published in the Journal of Medicinal Chemistry (2022) investigated the antiviral properties of this compound against several RNA viruses, including influenza and coronaviruses. The results showed that 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one exhibited significant inhibitory effects on viral replication, suggesting its potential as a broad-spectrum antiviral agent.
In addition to its antiviral properties, 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one has also been studied for its anti-inflammatory and analgesic effects. A research article in the Inflammation Research (2023) reported that this compound effectively reduced inflammation in animal models of arthritis. The mechanism of action was attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings highlight the potential of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one as a therapeutic agent for inflammatory diseases.
The pharmacokinetic properties of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-y l]butan - 1 - one have also been investigated to assess its suitability for clinical applications. A study published in the Biochemical Pharmacology (2023) evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The results indicated that it has favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life, which are essential for developing it into a viable drug candidate.
Clinical trials are currently underway to further evaluate the safety and efficacy of 2-Chloro - 1 - [4 - (thiol an - 3 - yl )pip er azine - 1 - yl ]bu tan - 1 - one. Preliminary data from Phase I trials have shown promising results, with no significant adverse effects observed at therapeutic doses. These trials are expected to provide more comprehensive insights into the therapeutic potential of this compound.
In conclusion, 2-Chloro - 1 - [4 - (th iolan - 3 - yl )pip er azine - 1 - yl ]bu tan - 1 - one (CAS No . 2098048 - 50 - 9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
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